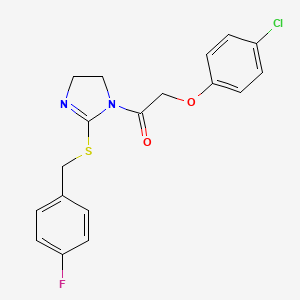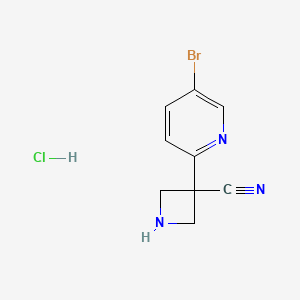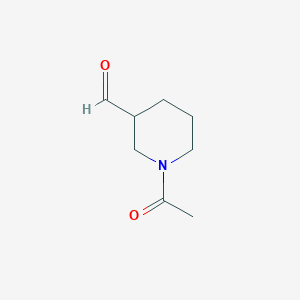
3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure analysis would require specific software tools to generate a 3D structure of the molecule. These tools would take into account the types of atoms in the molecule, the bonds between them, and any charges present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The hydroxypropyl group might undergo reactions typical of alcohols, while the pyrimidine ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Environmentally Friendly Synthesis
Researchers have developed procedures for synthesizing 3,4-dihydropyrimidin-2(1H)-ones under environmentally friendly conditions, using alcohols as starting materials in aqueous media. This method aligns with green chemistry principles, emphasizing the reduction of harmful substances and maximizing efficiency. The process yields derivatives with therapeutic and pharmacological properties, free from heavy metal impurities, showcasing its relevance to pharmaceutical chemistry (Kęciek et al., 2020).
Antioxidant and DNA Protection
Dihydropyrimidine derivatives have been evaluated for their antioxidant abilities and protective effects against DNA oxidation. The incorporation of functional groups like ferrocene has been shown to enhance these antioxidant capacities significantly. Such studies highlight the potential of these compounds in developing treatments or preventive measures against oxidative stress-related diseases (Wang & Liu, 2014).
Anticancer Activities
The synthesis and characterization of compounds derived from 3,4-dihydropyrimidin-2(1H)-one have demonstrated promising anticancer activities. These studies have explored the structure-activity relationships, identifying specific modifications that contribute to their anti-proliferative potency against various cancer cell lines. Such findings are crucial for the development of new chemotherapeutic agents (Liu et al., 2019).
Corrosion Inhibition
3,4-Dihydropyrimidin-2(1H)-ones have been investigated as corrosion inhibitors for metals in acidic solutions. Their effectiveness in preventing corrosion, coupled with insights from electrochemical and quantum chemical studies, suggests applications in material preservation and maintenance. The ability to control corrosion without harmful environmental impacts is particularly valuable in industrial settings (Yadav, Maiti, & Quraishi, 2010).
Antibacterial and Antioxidant Properties
Further research into dihydropyrimidinones synthesized through the Biginelli reaction has shown significant antioxidant and antibacterial activities. These compounds' ability to combat oxidative stress and inhibit bacterial growth opens avenues for developing new antimicrobial agents with dual functionalities. Such properties are crucial for addressing the increasing resistance to traditional antibiotics and the need for comprehensive therapeutic agents (Attri et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-4-9-6-8-3-2-7(9)11/h2-3,6,10H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLODCRGRKUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2680120.png)

![Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2680122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2680124.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)
![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)
![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)





![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
